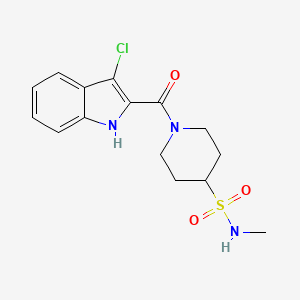![molecular formula C18H18F3N3O2 B6965552 6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965552.png)
6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyridinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule through the use of radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperazine ring and pyridinone moiety also contribute to the compound’s overall activity by interacting with different pathways and targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules and piperazine derivatives. Examples include:
- 4-(trifluoromethyl)phenylpiperazine
- 1-methyl-4-(trifluoromethyl)phenylpiperazine
- 2-(trifluoromethyl)pyridin-4-one .
Uniqueness
6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-10-13(11-16(25)22-12)17(26)24-8-6-23(7-9-24)15-4-2-14(3-5-15)18(19,20)21/h2-5,10-11H,6-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXBRZRRJAGBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B6965472.png)
![N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide](/img/structure/B6965480.png)
![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965488.png)
![1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]ethanone](/img/structure/B6965494.png)
![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6965500.png)
![4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965508.png)
![2-(2-Methoxy-5-methylphenyl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6965518.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B6965526.png)
![1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-ethoxyethanone](/img/structure/B6965527.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6965528.png)
![3-(dimethylsulfamoyl)-N-[1-(2-methoxyethyl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B6965533.png)
![2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one](/img/structure/B6965544.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B6965556.png)

